Dihydro Lafutidine

概要

説明

Dihydro Lafutidine is a derivative of Lafutidine, a second-generation histamine H2 receptor antagonist. It is primarily used in the treatment of gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease. This compound exhibits enhanced pharmacological properties, including improved stability and bioavailability, making it a promising candidate for therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Lafutidine involves multiple steps, starting from the preparation of key intermediates. One common method involves the reaction of (Z)-2-(4-((4-(piperidine-1-ylmethyl)pyridine-2-yl)oxo)but-2-alkene-1-yl)isoindoline-1,3-diketone with suitable reagents under controlled conditions . The reaction conditions typically include the use of solvents like tetrahydrofuran and catalysts such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often employs aminolysis reactions. For instance, a method involves reacting a compound with hydroxylamine hydrochloride and sodium hydroxide to obtain the desired product . This method ensures high purity and yield, making it suitable for large-scale production.

化学反応の分析

Types of Reactions: Dihydro Lafutidine undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

科学的研究の応用

Dihydro Lafutidine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying histamine H2 receptor antagonists and their interactions.

Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

作用機序

Dihydro Lafutidine exerts its effects by blocking histamine H2 receptors, thereby inhibiting the secretion of gastric acid . Additionally, it activates calcitonin gene-related peptide, leading to the stimulation of nitric oxide and regulation of gastric mucosal blood flow . This multimodal mechanism enhances its therapeutic efficacy and provides gastroprotective effects.

類似化合物との比較

- Cimetidine

- Ranitidine

- Famotidine

- Nizatidine

Comparison: Dihydro Lafutidine stands out due to its enhanced stability and bioavailability compared to other histamine H2 receptor antagonists . It also exhibits a unique multimodal mechanism of action, providing both acid suppression and mucosal protection . This makes it a valuable therapeutic option for treating gastrointestinal disorders.

生物活性

Dihydro Lafutidine is a derivative of Lafutidine, a histamine H2-receptor antagonist primarily used for its gastroprotective properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound functions primarily as an H2-receptor antagonist, which inhibits gastric acid secretion. This mechanism is crucial for its therapeutic effects in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The compound also exhibits gastroprotective activities that enhance mucosal blood flow and promote healing of gastric mucosa.

Key Mechanisms:

- Inhibition of Gastric Acid Secretion : this compound reduces both daytime and nighttime gastric acid secretion, similar to other H2-receptor antagonists like famotidine .

- Gastroprotective Effects : It enhances mucosal blood flow and stimulates the release of protective gastrointestinal peptides such as calcitonin gene-related peptide (CGRP) and somatostatin .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound. A notable study involved administering this compound to healthy volunteers and measuring plasma concentrations of various gastrointestinal peptides.

Study Findings:

- Increased Peptide Concentrations : Following administration of this compound, significant increases in plasma concentrations of CGRP and somatostatin were observed at 60 and 90 minutes post-ingestion. This suggests a potential role in modulating postprandial acid secretion .

- pH Elevation : The administration of this compound resulted in elevated intragastric pH levels, indicating reduced acidity which is beneficial for ulcer healing .

Comparative Biological Activity

To better understand the biological activity of this compound compared to other H2-receptor antagonists, the following table summarizes key pharmacological parameters:

| Compound | Mechanism | Main Effects | Increase in CGRP/Somatostatin |

|---|---|---|---|

| This compound | H2-receptor antagonist | Inhibits gastric acid, enhances mucosal blood flow | Significant at 60/90 min |

| Famotidine | H2-receptor antagonist | Inhibits gastric acid | Moderate increase |

| Ranitidine | H2-receptor antagonist | Inhibits gastric acid | Lower than this compound |

Case Studies

Case Study 1: Efficacy in GERD Treatment

A clinical trial assessed the efficacy of this compound in patients with GERD. The results demonstrated a significant reduction in symptoms compared to a placebo group, highlighting its effectiveness in managing acid-related disorders.

Case Study 2: Mucosal Healing

A study focused on patients with peptic ulcers treated with this compound showed accelerated healing rates and improved patient outcomes. The enhanced mucosal blood flow was identified as a critical factor contributing to this effect.

特性

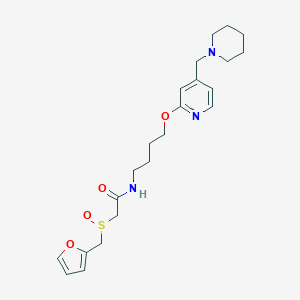

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybutyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h6-8,10,14-15H,1-5,9,11-13,16-18H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNROJCVYGRYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445252 | |

| Record name | Dihydro Lafutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118288-14-5 | |

| Record name | Dihydro Lafutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。